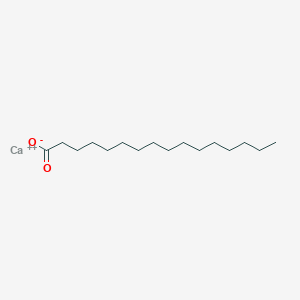

Calcium hexadecanoate

Description

Calcium hexadecanoate, also known as calcium palmitate (CAS: 542-42-7), is the calcium salt of hexadecanoic acid (palmitic acid). Its molecular formula is $ \text{[C}{16}\text{H}{31}\text{O}{2}]{2}\text{Ca} $, with a molecular weight of 550.91 g/mol . It is classified as an anionic surfactant and belongs to the carboxylate family of compounds. Key properties include:

Properties

Molecular Formula |

C16H31CaO2+ |

|---|---|

Molecular Weight |

295.49 g/mol |

IUPAC Name |

calcium;hexadecanoate |

InChI |

InChI=1S/C16H32O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1 |

InChI Key |

MCOHUAJYLALSJT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Sodium Palmitate Intermediate

A widely documented method involves a two-step metathesis reaction. Palmitic acid is first neutralized with sodium hydroxide to form sodium palmitate, which subsequently reacts with calcium chloride to precipitate calcium hexadecanoate.

Procedure:

-

Saponification:

-

Palmitic acid (1 mol) is dissolved in hot water (80–100°C).

-

Sodium hydroxide (40 g) is added under stirring to form sodium palmitate:

-

-

Precipitation:

Key Parameters:

Direct Synthesis Using Calcium Carbonate

Reflux Method with Calcium Carbonate

A solvent-free approach employs calcium carbonate as the calcium source, adapted from a patent for calcium n-octoate synthesis.

Procedure:

-

Reaction Setup:

-

Palmitic acid (1 mol) and calcium carbonate (1.3–1.5 mol) are mixed in water.

-

The mixture is refluxed at 120°C for 1–5 hours:

-

-

Purification:

Key Parameters:

Comparative Analysis of Methods

The table below evaluates the three primary synthesis routes:

Key Findings:

-

The metathesis method achieves high purity but generates sodium chloride byproducts.

-

The CaCO₃ route is cost-effective but requires dichloromethane for purification.

-

The calcium hydroxide method is solvent-intensive but suitable for small-scale synthesis.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Chemical Reactions Analysis

Types of Reactions

Calcium hexadecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form calcium carbonate and other by-products.

Reduction: Under specific conditions, it can be reduced to form calcium and hexadecanoic acid.

Substitution: It can participate in substitution reactions where the hexadecanoate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.

Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products

Oxidation: Calcium carbonate and water.

Reduction: Calcium and hexadecanoic acid.

Substitution: Depending on the substituent, various calcium salts and organic compounds.

Scientific Research Applications

Nutritional Applications

Calcium hexadecanoate has been studied for its role in enhancing calcium absorption, particularly in dietary supplements. Research indicates that the incorporation of beta-palmitate (a form of palmitic acid) can improve calcium bioavailability, which is crucial for bone health and development in children .

Case Study:

A study published by the European Food Safety Authority (EFSA) highlighted that beta-palmitate enrichment contributes to increased calcium absorption, suggesting its potential use in fortified foods aimed at improving children's health . The findings support the inclusion of this compound in formulations targeting populations at risk of calcium deficiency.

Pharmaceutical Applications

This compound has been explored for its pharmacological properties, particularly in drug delivery systems. Its ability to form micelles makes it a candidate for enhancing the solubility and bioavailability of hydrophobic drugs.

Case Study:

Research demonstrated that this compound could be utilized as an excipient in pharmaceutical formulations, improving the stability and release profiles of various medications . This application is particularly relevant for drugs that require enhanced solubility for effective therapeutic outcomes.

Cosmetic and Dermatological Uses

In cosmetics, this compound is valued for its emollient properties. It can improve skin hydration and texture, making it a popular ingredient in lotions and creams.

Case Study:

A study on the bactericidal activity of fatty acids found that derivatives like this compound exhibit antimicrobial properties against common skin pathogens such as Staphylococcus aureus . This suggests its potential as a preservative or active ingredient in skincare products aimed at preventing infections.

Industrial Applications

This compound is used in various industrial applications, including as a lubricant and stabilizer in plastics and rubber manufacturing. Its properties help improve the processing characteristics of materials.

Case Study:

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in automotive and construction industries .

Food Industry Applications

In the food sector, this compound serves as an emulsifier and stabilizer. It helps maintain the texture and consistency of food products, particularly those containing fats.

Case Study:

Studies have indicated that using this compound in food formulations can improve mouthfeel and prevent separation in emulsified products like dressings and sauces . Its safety profile makes it an appealing choice for food manufacturers seeking clean-label ingredients.

Mechanism of Action

Calcium hexadecanoate exerts its effects through several mechanisms:

Calcium Ion Release: It releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and muscle contraction.

Lipid Interaction: The hexadecanoate component interacts with lipid membranes, affecting their fluidity and permeability.

Enzyme Modulation: It can modulate the activity of enzymes involved in lipid metabolism and calcium signaling pathways

Comparison with Similar Compounds

Metal Salts of Hexadecanoic Acid

Structural Insights :

Esters of Hexadecanoic Acid

Hexadecanoic acid esters differ in structure and function:

Functional Contrast :

- Esters like 2-phenylethyl hexadecanoate are bioactive in natural systems (e.g., butterfly pheromones) , whereas this compound serves non-biological roles (e.g., surfactants).

- Methyl and ethyl esters are smaller, volatile molecules used primarily in analytical chemistry, unlike the non-volatile calcium salt .

Phospholipids Containing Hexadecanoate

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine (DPPE) integrates hexadecanoate into phospholipid structures:

| Compound | CAS Number | Formula | Key Properties | Applications | References |

|---|---|---|---|---|---|

| DPPE | 923-61-5 | C₃₇H₇₄NO₈P | Phospholipid bilayer component | Cell membrane studies |

Comparison :

- DPPE’s hexadecanoate moieties contribute to membrane fluidity, whereas this compound’s ionic nature supports surfactant micelle formation .

Research Findings and Discrepancies

- Structural Validation: this compound’s structure was confirmed via synthetic reference comparisons, while esters like 2-phenylethyl hexadecanoate were identified using GC-MS and fragmentation patterns .

- Discrepancies : erroneously lists the formula as $ \text{C}{16}\text{H}{31}\text{CaO}{2} $; the correct formula is $ \text{[C}{16}\text{H}{31}\text{O}{2}]_{2}\text{Ca} $ .

Q & A

Q. What are the standard laboratory synthesis protocols for calcium hexadecanoate, and how is purity validated?

this compound is synthesized via the reaction of palmitic acid with calcium hydroxide or chloride under controlled conditions. Post-synthesis, purity is validated using Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination and X-ray diffraction (XRD) for crystallinity assessment. Chromatographic methods, such as gas chromatography (GC) with flame ionization detection, are recommended to quantify residual fatty acids or byproducts, adhering to system suitability criteria (e.g., resolution factor ≥2.0 between derivatized analogs) .

Q. Which spectroscopic techniques are essential for characterizing this compound's structural integrity?

Key techniques include:

- FTIR : Identifies symmetric/asymmetric stretching modes of the carboxylate group (~1540 cm⁻¹ and ~1450 cm⁻¹).

- NMR : H and C NMR confirm alkyl chain integrity and calcium coordination.

- Elemental Analysis : Validates stoichiometric Ca:C ratios (theoretical Ca: ~6.7%). For advanced structural elucidation, pair these with thermogravimetric analysis (TGA) to assess hydration states .

Q. How should researchers document experimental procedures to ensure reproducibility?

Follow guidelines for scientific reporting:

- Detail reaction stoichiometry, solvent systems, and temperature profiles.

- Include raw spectral/data outputs in supplementary materials.

- Reference established protocols for analogous carboxylate salts (e.g., calcium stearate) to contextualize deviations .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

Discrepancies often arise from variations in solvent purity, hydration states, or colloidal dispersion. To address this:

- Standardize solvent pre-treatment (e.g., molecular sieves for anhydrous conditions).

- Use dynamic light scattering (DLS) to detect micelle formation in polar media.

- Cross-validate results with high-performance liquid chromatography (HPLC) to quantify dissolved vs. colloidal fractions .

Q. What methodological considerations are critical when studying this compound’s role in heterogeneous catalysis?

- Catalyst Preparation : Ensure uniform dispersion on supports (e.g., silica) via sol-gel or impregnation methods.

- Activity Testing : Monitor esterification/transesterification kinetics using GC-MS to identify intermediates (e.g., methyl hexadecanoate).

- Surface Analysis : Employ X-ray photoelectron spectroscopy (XPS) to assess active-site calcium coordination post-reaction .

Q. How can thermal decomposition pathways of this compound be rigorously analyzed?

Combine TGA with evolved gas analysis (EGA) using FTIR or mass spectrometry to identify volatile decomposition products (e.g., CO₂, alkanes). For kinetic studies, apply the Flynn-Wall-Ozawa method to calculate activation energies from non-isothermal data .

Q. What statistical approaches are recommended to resolve variability in reported catalytic efficiency?

- Use multivariate analysis (e.g., ANOVA) to isolate effects of temperature, pressure, or catalyst loading.

- Apply error propagation models to account for instrumental uncertainties in kinetic measurements.

- Validate outliers via Grubbs’ test or robust regression techniques .

Q. How should researchers address discrepancies in this compound’s surface activity measurements?

- Standardize substrate pretreatment (e.g., glass vs. polymer surfaces).

- Use pendant drop tensiometry with controlled humidity to minimize environmental artifacts.

- Compare results against computational simulations (e.g., molecular dynamics for surfactant packing) .

Methodological Best Practices

Q. What protocols ensure ethical data presentation in this compound research?

Q. How can interdisciplinary approaches enhance this compound research?

Integrate:

- Computational Chemistry : Density functional theory (DFT) to model calcium-carboxylate binding energetics.

- Materials Science : Correlate surfactant properties with macroscopic material performance (e.g., lubricity in polymers).

- Environmental Toxicology : Assess bioaccumulation potential using OECD 305 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.